molecular formula C20H25N3O3 B12229547 2-Methyl-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

2-Methyl-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12229547
M. Wt: 355.4 g/mol
InChI Key: ZZPFLFNDUQLQFO-UHFFFAOYSA-N
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Description

2-Methyl-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazolinone core, a piperidine ring, and an oxolane moiety, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperidine ring, and the attachment of the oxolane moiety. Common synthetic routes may involve:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of Oxolane Moiety: The oxolane moiety can be attached through esterification or amidation reactions, where the oxolane carboxylic acid or its derivatives react with the piperidine-quinazolinone intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the quinazolinone core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like nitrating agents or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-Methyl-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other quinazolinone derivatives may share similar biological activities but differ in their specific structures and properties.

    Piperidine Derivatives: Compounds containing the piperidine ring may exhibit similar pharmacological activities but differ in their overall efficacy and safety profiles.

    Oxolane Derivatives: Compounds with the oxolane moiety may have similar chemical reactivity but differ in their biological activities.

Uniqueness

2-Methyl-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its combination of the quinazolinone core, piperidine ring, and oxolane moiety. This unique structure allows it to interact with a wide range of biological targets, potentially leading to diverse pharmacological activities.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-methyl-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C20H25N3O3/c1-14-21-18-5-3-2-4-17(18)20(25)23(14)12-15-6-9-22(10-7-15)19(24)16-8-11-26-13-16/h2-5,15-16H,6-13H2,1H3

InChI Key

ZZPFLFNDUQLQFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4CCOC4

Origin of Product

United States

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